6,7-Dimethylquinoline-3-carboxylic acid
Overview
Description
6,7-Dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the methyl groups or the carboxylic acid group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
6,7-Dimethylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylquinoline-3-carboxylic acid
- 5,8-Dimethylquinoline-3-carboxylic acid
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Uniqueness
6,7-Dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes .
Biological Activity
6,7-Dimethylquinoline-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicine and pharmacology.
Chemical Structure and Properties
This compound features a quinoline ring with methyl groups at the 6 and 7 positions and a carboxylic acid functional group at the 3 position. This substitution pattern influences its reactivity and biological activity, making it a valuable compound for research.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves the inhibition of specific enzymes critical for microbial growth, which leads to its effectiveness against bacteria and fungi. For example, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT116 (colorectal cancer). The IC50 values for these cell lines range from 7.7 to 14.2 µg/ml, indicating a promising therapeutic index compared to standard chemotherapeutics like 5-fluorouracil .
Cell Line | IC50 (µg/ml) | Reference Drug | IC50 Reference (µg/ml) |
---|---|---|---|
HepG2 | 7.7 - 14.2 | 5-Fluorouracil | 7.9 |
HCT116 | 14.2 | Afatinib | 5.4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells . Additionally, its potential as an inhibitor of epidermal growth factor receptor (EGFR) has been explored, with moderate inhibition observed at micromolar concentrations .
Case Studies
- Anticancer Study : A study conducted on a series of synthesized quinoline derivatives showed that those containing the this compound moiety exhibited significant antitumor activities against HepG2 and HCT116 cell lines. The study utilized MTT assays to assess cell viability post-treatment .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of quinoline derivatives reported that compounds similar to this compound displayed potent activity against Candida albicans and Aspergillus niger, suggesting its utility in treating fungal infections .
Properties
IUPAC Name |
6,7-dimethylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-9-5-10(12(14)15)6-13-11(9)4-8(7)2/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSIIXYYIBFANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589121 | |
Record name | 6,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-50-6 | |
Record name | 6,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948294-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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